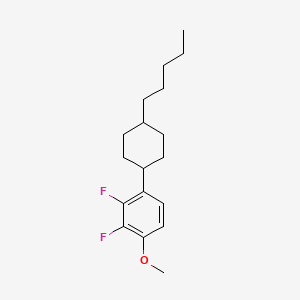
trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene: is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with difluoro, methoxy, and cyclohexyl groups, making it a molecule of interest in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene typically involves multi-step organic reactions. A common approach might include:
Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the benzene ring.
Methoxylation: Substitution of a methoxy group at the 1 position.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the benzene ring.
Substitution: The methoxy and cyclohexyl groups may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: De-fluorinated benzenes, cyclohexyl derivatives.
Substitution Products: Various substituted benzenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in organic synthesis.
- Studied for its reactivity and stability under different conditions.
Biology:
- Potential applications in the development of pharmaceuticals or agrochemicals.
Medicine:
- Investigated for its biological activity and potential therapeutic uses.
Industry:
- Utilized in the production of advanced materials, such as liquid crystals or polymers.
Wirkmechanismus
The mechanism by which trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2,3-Difluoro-1-methoxybenzene: Lacks the cyclohexyl and pentyl groups.
4-(4-Pentyl-cyclohexyl)-benzene: Lacks the difluoro and methoxy groups.
2,3-Difluoro-4-(4-pentyl-cyclohexyl)-benzene: Lacks the methoxy group.
Uniqueness: Trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene is unique due to the combination of its substituents, which may confer specific physical, chemical, or biological properties not found in similar compounds.
Biologische Aktivität
Trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene (CAS No. 609779-51-3) is a synthetic organic compound characterized by its unique molecular structure, which includes difluoromethyl and methoxy functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains.
- Molecular Formula : C16H22F2O
- Molecular Weight : 268.34 g/mol
- Structural Characteristics : The presence of fluorine atoms and a methoxy group significantly influences the compound's electronic properties and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates potential therapeutic applications. Here we summarize findings from various studies:
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives exhibiting structural similarities to this compound have shown promising results in inhibiting specific cancer cell lines, including breast and lung cancers .
-
Case Studies :
- A study reported that a related compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 92.4 µM against a panel of cancer cell lines, indicating significant cytotoxicity .
- Another investigation highlighted that derivatives containing fluorine substituents enhanced cytotoxicity against MCF7 breast cancer cells while maintaining lower toxicity towards healthy cells .
Anti-inflammatory Activity
The compound's structural attributes suggest potential anti-inflammatory effects. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines and modulate immune responses, although specific data on this compound remains limited.
Data Table: Biological Activity Summary
Eigenschaften
CAS-Nummer |
609779-53-5 |
|---|---|
Molekularformel |
C18H26F2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2,3-difluoro-1-methoxy-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C18H26F2O/c1-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(21-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
CZAXFMSQELIWGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















